molecular formula C₁₆H₂₈N₂O₁₁ B1145440 2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose CAS No. 141725-02-2

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose

Cat. No. B1145440
M. Wt: 424.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose is a useful research compound. Its molecular formula is C₁₆H₂₈N₂O₁₁ and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of the compound '2-Acetamido-2-deoxy-5-O-(alpha-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose' involves the protection and deprotection of various functional groups, glycosylation reactions, and purification steps.

Starting Materials
D-galactose, N-acetyl-D-glucosamine, acetic anhydride, acetic acid, methanol, sodium borohydride, triethylamine, trimethylsilyl chloride, tetrahydrofuran, toluene, dichloromethane

Reaction
1. Protection of the hydroxyl group at position 3 of D-galactose using trimethylsilyl chloride and triethylamine in tetrahydrofuran. , 2. Protection of the hydroxyl group at position 4 of D-galactose using acetic anhydride and acetic acid in dichloromethane. , 3. Reduction of the protected D-galactose using sodium borohydride in methanol to obtain the corresponding alcohol. , 4. Protection of the hydroxyl group at position 6 of N-acetyl-D-glucosamine using acetic anhydride and acetic acid in dichloromethane. , 5. Glycosylation of the protected D-galactose alcohol and the protected N-acetyl-D-glucosamine using trimethylsilyl triflate as a catalyst in toluene. , 6. Deprotection of the hydroxyl group at position 6 of N-acetyl-D-glucosamine using methanolic hydrochloric acid. , 7. Deprotection of the hydroxyl group at position 4 of D-galactose using a mixture of acetic acid and water. , 8. Deprotection of the hydroxyl group at position 3 of D-galactose using tetra-n-butylammonium fluoride in tetrahydrofuran. , 9. Acetylation of the free hydroxyl groups using acetic anhydride and pyridine in dichloromethane. , 10. Purification of the desired compound using column chromatography.

properties

IUPAC Name

N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPCSDOXYJJF-RKLNTLHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154724321

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